molecular formula C9H12O3 B13737353 [(Phenylmethoxy)methoxy]methanol CAS No. 35445-70-6

[(Phenylmethoxy)methoxy]methanol

Cat. No.: B13737353
CAS No.: 35445-70-6
M. Wt: 168.19 g/mol
InChI Key: POVJSJMXWVTKRR-UHFFFAOYSA-N
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Description

[(Phenylmethoxy)methoxy]methanol is an organic compound with the molecular formula C9H12O3. It is characterized by the presence of a phenyl group attached to a methoxymethoxy group, which is further connected to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Phenylmethoxy)methoxy]methanol typically involves the reaction of phenol with formaldehyde and methanol under controlled conditions. One common method is the Williamson ether synthesis, where phenol is first converted to phenoxide ion using a strong base like sodium hydroxide. This phenoxide ion then reacts with methoxymethyl chloride to form this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors where phenol, formaldehyde, and methanol are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

[(Phenylmethoxy)methoxy]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Phenylmethoxy)methoxy]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(Phenylmethoxy)methoxy]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions, while the methoxymethoxy group can form hydrogen bonds with active sites of enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

CAS No.

35445-70-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

phenylmethoxymethoxymethanol

InChI

InChI=1S/C9H12O3/c10-7-12-8-11-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

POVJSJMXWVTKRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCOCO

Origin of Product

United States

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